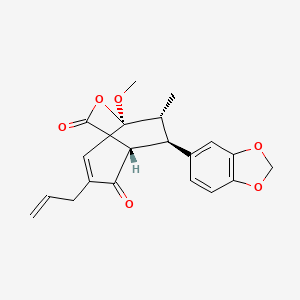amine CAS No. 1206134-03-3](/img/structure/B602896.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with a molecular structure that includes a chloro group, a hydroxypropyl group, a methoxy group, and a benzenesulfonamide moiety
Métodos De Preparación
The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.
Aplicaciones Científicas De Investigación
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can also interact with hydrophobic regions of proteins, influencing their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can be compared with other similar compounds, such as:
4-chloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
4-chloro-N-(3-hydroxypropyl)benzamide: This compound lacks the sulfonamide group, which can significantly alter its properties and applications.
4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide: This compound has an acridine moiety, which can provide additional biological activity, such as inhibition of M.
Propiedades
Número CAS |
1206134-03-3 |
|---|---|
Fórmula molecular |
C10H14ClNO4S |
Peso molecular |
279.74g/mol |
Nombre IUPAC |
4-chloro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-16-10-7-8(3-4-9(10)11)17(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Clave InChI |
UKMOQAYDLLYIPB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one](/img/structure/B602814.png)









![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)
